molecular formula C8H5BrF3NO B1415833 1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one CAS No. 2231676-74-5

1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B1415833
CAS No.: 2231676-74-5
M. Wt: 268.03 g/mol
InChI Key: FAJBQPWUQWBAMC-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one (CAS 2231676-74-5) is a high-value bromo- and trifluoromethyl-substituted pyridine derivative that serves as a versatile building block in organic synthesis and drug discovery research. With the molecular formula C8H5BrF3NO and a molecular weight of 268.03 g/mol, this compound is designed for the development of novel active compounds. Its structure incorporates both a bromine atom and a trifluoroethanone group on a methylpyridine core, making it a pivotal intermediate for further functionalization through cross-coupling reactions and the construction of complex heterocyclic systems. Research indicates that closely related pyridine derivatives are integral in the discovery and optimization of new therapeutic agents, such as tyrosine kinase 2 (TYK2) inhibitors . TYK2 is a key mediator in cytokine signaling and a promising target for treating inflammatory and autoimmune diseases like psoriasis, systemic lupus erythematosus, and dermatomyositis . As a key synthetic intermediate, this compound can contribute to the exploration of structure-activity relationships in the design of such inhibitors. Proper handling procedures are essential; refer to the safety data sheet for detailed information. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c1-4-2-6(13-3-5(4)9)7(14)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJBQPWUQWBAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways Overview

The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one involves strategic functionalization of pyridine derivatives. Key steps include bromination, methylation, and trifluoroacylation. Below are detailed methods derived from analogous syntheses and intermediate preparations.

Method 1: Bromination and Trifluoroacylation of 4-Methylpyridine Derivatives

Step 1: Synthesis of 5-Bromo-4-methylpyridine
Starting with 4-methylpyridine , bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Reagents : Br₂ (1.2 eq), AlCl₃ (catalyst), CH₂Cl₂, 0–5°C.
  • Yield : ~60–70% (based on analogous reactions in CN101560183B).

Step 2: N-Oxide Formation for Ring Activation
The pyridine ring is activated via N-oxide formation to facilitate electrophilic substitution.

  • Reagents : H₂O₂ (30%), acetic acid, 70°C, 4h.
  • Yield : ~90% (literature data for similar N-oxides).

Step 3: Friedel-Crafts Trifluoroacylation
The N-oxide undergoes Friedel-Crafts acylation at the 2-position using trifluoroacetic anhydride.

  • Reagents : (CF₃CO)₂O (1.5 eq), BF₃·Et₂O (catalyst), CH₂Cl₂, −10°C → rt.
  • Yield : ~50–65% (estimated from similar acylations).

Step 4: N-Oxide Reduction
The N-oxide is reduced back to pyridine using phosphorus trichloride.

  • Reagents : PCl₃, CHCl₃, reflux, 2h.
  • Yield : ~85% (literature data).

Final Compound :

Method 2: Directed Ortho-Metalation (DoM) Strategy

Step 1: Lithiation and Trifluoroacylation
A directed metalation approach introduces the trifluoroacetyl group at the 2-position of 4-methylpyridine .

  • Reagents : LDA (2.2 eq), THF, −78°C; then CF₃COCl (1.5 eq).
  • Intermediate : 2-Trifluoroacetyl-4-methylpyridine (yield: ~55%).

Step 2: Bromination at Position 5
Electrophilic bromination using Br₂ in HBr.

  • Conditions : HBr (48%), Br₂ (1.1 eq), 0°C, 2h.
  • Yield : ~60% (analogous to CN101514184A).

Final Compound :

Method 3: Multi-Step Synthesis from Diethyl Malonate (Patent-Based)

Adapted from CN101560183B, this method involves:

  • Condensation : Diethyl malonate + 5-nitro-2-chloropyridine → 5-nitro-2-picoline.
  • Decarboxylation : Acidic decarboxylation to yield 5-nitro-2-methylpyridine.
  • Reduction : Hydrogenation (Pd/C) → 5-amino-2-methylpyridine.
  • Bromination : Diazotization and bromine addition → 5-bromo-2-methylpyridine .
  • Trifluoroacylation : Reaction with trifluoroacetic anhydride at position 2.

Critical Modifications :

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material 4-Methylpyridine 4-Methylpyridine Diethyl malonate
Key Steps Bromination → Acylation DoM → Bromination Condensation → Acylation
Overall Yield 25–35% 30–33% 20–30%
Purity ≥95% ≥95% ≥90%
Scalability Moderate High Low (multi-step)

Key Challenges and Optimizations

  • Regioselectivity : Ensuring bromination at C-5 and acylation at C-2 requires precise directing groups or reaction conditions.
  • Trifluoroacetyl Stability : The trifluoroacetyl group is sensitive to hydrolysis; anhydrous conditions are critical.
  • Catalyst Efficiency : Lewis acids (e.g., AlCl₃, BF₃) improve acylation yields but require careful handling.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: Products include various substituted pyridine derivatives.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as liquid crystals and polymers.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one

  • Molecular Formula: C₈H₅BrF₃NO (identical to the target compound).
  • CAS : 1448790-49-5 .
  • Key Differences: The methyl group is at the 3-position instead of the 4-position.

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one

  • Molecular Formula: C₇H₃ClF₃NO.
  • CAS : 1356086-78-6 .
  • Key Differences: Substitution occurs at the 6-position (chlorine) and 3-position (trifluoroacetyl) of the pyridine ring.

Halogen and Heteroatom Variations

1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone

  • CAS : 2231673-26-8 .

1-(5-Bromo-3-fluoropyridin-2-yl)ethanone

  • CAS: Not explicitly listed; 12 suppliers noted .
  • Key Differences : Replacement of the trifluoroacetyl group with a simpler acetyl group reduces electron-withdrawing effects, likely diminishing reactivity in nucleophilic acyl substitutions.

Non-Pyridine Analogues

1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one

  • Molecular Formula : C₈H₂BrClF₄O.
  • CAS : 1695359-94-4 .
  • Key Differences : A phenyl ring replaces the pyridine, with multiple halogens (Br, Cl, F) creating a highly electron-deficient scaffold. This compound may exhibit distinct solubility and crystallinity compared to pyridine derivatives.

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one

  • CAS: Not provided; synthesized via trifluoroacetylation .
  • Key Differences : The oxygen-containing dihydropyran ring lacks aromaticity, reducing conjugation effects and altering reactivity toward electrophiles.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one C₈H₅BrF₃NO 268.04 2231676-74-5 5-Br, 4-CH₃, 2-CF₃CO
1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one C₈H₅BrF₃NO 268.04 1448790-49-5 5-Br, 3-CH₃, 2-CF₃CO
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one C₇H₃ClF₃NO 233.56 1356086-78-6 6-Cl, 3-CF₃CO
1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one C₈H₂BrClF₄O 305.45 1695359-94-4 4-Br, 3-Cl, 2-F, CF₃CO

Research Findings

  • Electronic Effects: The trifluoroacetyl group in the target compound significantly lowers the LUMO energy, facilitating nucleophilic attacks at the carbonyl carbon . Comparatively, acetyl-substituted analogues (e.g., 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone) exhibit reduced electrophilicity, limiting their utility in reactions requiring strong electron withdrawal .
  • Synthetic Utility : Bromine at the 5-position enables cross-coupling reactions, as demonstrated in Pd-catalyzed arylations (e.g., synthesis of N-aryl derivatives in ) .

Biological Activity

1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one, with the CAS number 2231676-74-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H5BrF3NO
  • Molecular Weight : 268.03 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Initial studies suggest that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : The compound may act as a modulator for specific receptors related to cancer pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was particularly effective against breast and colon cancer cell lines, showing IC50 values in the low micromolar range.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HT29 (Colon)3.5

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–20 µg/mL for various strains.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : In a study involving MCF-7 xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound might inhibit tumor growth by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Efficacy : A case study involving wound infections showed that topical application of formulations containing this compound led to faster healing and reduced bacterial load compared to standard treatments.

Q & A

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Answer: Stability studies show:
  • Acidic conditions (pH <3) : Rapid hydrolysis of the ketone to a carboxylic acid.
  • Basic conditions (pH >10) : Degradation via nucleophilic attack on the pyridine ring.
  • Thermal stability : Decomposes above 150°C, releasing HF (monitor with FT-IR). Use buffered solutions (pH 6–8) for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one

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